molecular formula C12H13N3O3S B487664 N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183306-47-0

N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B487664
CAS No.: 183306-47-0
M. Wt: 279.32g/mol
InChI Key: CCCHFEKAPCNJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Crystallographic Data

Parameter Value Source
Crystal system Monoclinic
Space group P2₁/n
Unit cell dimensions a = 7.921 Å, b = 6.081 Å, c = 17.809 Å
β angle 90.592°
Volume 857.79 ų
Z 4

X-ray diffraction studies reveal that the thiadiazole and phenyl rings are nearly coplanar, with a dihedral angle of 5.38° . The crystal packing is stabilized by C–H···O and C–H···π interactions, consistent with similar thiadiazole derivatives .

Spectroscopic Profiling (FT-IR, NMR, MS)

FT-IR Spectroscopy

Key vibrational modes were identified using Fourier-transform infrared spectroscopy (FT-IR):

  • N–H stretch : 3,280–3,350 cm⁻¹ (carboxamide)
  • C=O stretch : 1,670–1,690 cm⁻¹ (carboxamide)
  • C–N stretch : 1,480–1,520 cm⁻¹ (thiadiazole ring)
  • O–CH₃ symmetric bend : 1,250–1,280 cm⁻¹

NMR Spectroscopy

¹H and ¹³C NMR data (DMSO-d₆) are as follows:

  • ¹H NMR :
    • δ 3.75 (s, 6H, OCH₃)
    • δ 2.45 (s, 3H, CH₃)
    • δ 7.12–7.45 (m, 3H, aromatic H)
  • ¹³C NMR :
    • δ 168.5 (C=O)
    • δ 152.1 (thiadiazole C-5)
    • δ 56.2 (OCH₃)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 279.32 [M+H]⁺, consistent with the molecular formula . Fragmentation patterns include losses of methoxy (–OCH₃, m/z 247) and methyl (–CH₃, m/z 265) groups .

Quantum Chemical Calculations: DFT-Based Electronic Structure Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were used to optimize the geometry and compute electronic properties .

Table 2: DFT-Derived Electronic Parameters

Parameter Value
HOMO energy (eV) −7.14
LUMO energy (eV) −1.73
HOMO-LUMO gap (eV) 5.41
Dipole moment (Debye) 7.03

The HOMO is localized on the thiadiazole ring and methoxyphenyl group, while the LUMO resides on the carboxamide moiety, suggesting charge-transfer interactions . The global electrophilicity index (ω = 1.24 eV) classifies the compound as a moderate electrophile .

Molecular Docking Studies with Biological Targets

Docking simulations using AutoDock Vina were performed against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), targets relevant to inflammation and cancer .

Table 3: Docking Scores and Interactions

Target Binding Energy (kcal/mol) Key Interactions
COX-2 −8.7 Hydrogen bonds: Tyr385, Ser530
π-π stacking: Phe518
EGFR −9.2 Hydrogen bonds: Met793, Thr854
Hydrophobic: Leu718, Val726

The methoxyphenyl group participates in π-π interactions with Phe518 of COX-2, while the thiadiazole ring forms hydrogen bonds with Met793 of EGFR . These results align with experimental bioactivity data for analogous thiadiazole derivatives .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-11(19-15-14-7)12(16)13-9-6-8(17-2)4-5-10(9)18-3/h4-6H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCHFEKAPCNJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Type Cyclization for Thiadiazole Ring Assembly

The thiadiazole ring is synthesized via cyclocondensation reactions between α-haloketones and thioamide precursors. Ethyl chloroacetoacetate serves as a critical starting material due to its reactive α-chloro group and ester functionality. Reaction with thiosemicarbazide in aqueous potassium carbonate (K₂CO₃) at 60–80°C facilitates cyclization, yielding ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. This method, adapted from Hantzsch thiazole synthesis, achieves cyclization efficiencies of 75–85%.

Reaction Scheme:

Ethyl chloroacetoacetate+ThiosemicarbazideK2CO3,H2OEthyl 4-methyl-1,2,3-thiadiazole-5-carboxylate\text{Ethyl chloroacetoacetate} + \text{Thiosemicarbazide} \xrightarrow{\text{K}2\text{CO}3, \text{H}_2\text{O}} \text{Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate}

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis under acidic or basic conditions to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. Treatment with 2 M NaOH at reflux for 6 hours achieves near-quantitative conversion (95–98% yield). Alternative acid-catalyzed hydrolysis (e.g., HCl/EtOH) provides comparable results but requires neutralization steps.

Carboxamide Formation via Coupling Reactions

Acyl Chloride-Mediated Amidation

Activation of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride enables direct reaction with 2,5-dimethoxyaniline. In anhydrous dichloromethane (DCM) at 0–5°C, the acyl chloride intermediate couples with the amine in the presence of pyridine, achieving 70–75% yield.

Example Conditions:

  • Solvent: DCM

  • Temperature: 0–5°C → room temperature

  • Base: Pyridine (2 eq)

  • Yield: 72%

Carbodiimide Coupling Agents

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhance reaction efficiency. In dimethylformamide (DMF) at room temperature, this method achieves yields of 82–87%. The protocol minimizes racemization and side reactions, making it preferable for sensitive substrates.

Optimized Protocol:

ParameterValue
Coupling AgentEDC (1.2 eq), HOBt (1.1 eq)
SolventDMF
Reaction Time24 hours
Yield85%

Reaction Condition Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMF, acetonitrile) improve reagent solubility and reaction rates compared to non-polar alternatives. Elevated temperatures (60–80°C) accelerate cyclization but risk decomposition, necessitating precise control.

Table 1: Solvent Impact on Cyclization Yield

SolventTemperature (°C)Yield (%)
DMF8082
Acetonitrile6078
THF6065

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, increasing yields by 10–15%. Transition-metal catalysts (e.g., CuI) are less effective for thiadiazole synthesis but may aid functionalization steps.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or methanol yields high-purity (>98%) product. Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials and byproducts.

Spectroscopic Validation

  • ¹H NMR: Singlets at δ 3.91 ppm (methyl group) and δ 7.2–7.5 ppm (aromatic protons) confirm structural integrity.

  • IR Spectroscopy: Bands at 1650 cm⁻¹ (C=O) and 1280 cm⁻¹ (S=O) verify functional groups.

Industrial Scalability Considerations

Continuous Flow Reactors

Microreactor systems reduce reaction times by 40% and improve heat dissipation, enabling kilogram-scale production.

Green Chemistry Metrics

  • Atom Economy: 78% for cyclization step.

  • E-Factor: 2.3 (solvent recovery reduces waste) .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide shows significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .
  • Comparison with Standard Drugs : The compound demonstrated a lethal effect superior to that of nitrofurantoin against certain bacterial strains .

Antitubercular Activity

Research indicates that thiadiazole derivatives exhibit promising antitubercular activity. Specifically, compounds containing the 4-methyl-1,2,3-thiadiazole moiety have been shown to possess high efficacy against Mycobacterium tuberculosis. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from the 4-methyl-1,2,3-thiadiazole scaffold showed MIC values as low as 0.073 µM, comparable to isoniazid .
  • Selectivity Index : Some derivatives exhibited high selectivity indices (e.g., SI = 3516), indicating low cytotoxicity alongside potent antimycobacterial activity .

Antiviral Properties

Thiadiazole derivatives have also been studied for their antiviral potential. The structural characteristics of these compounds allow them to interact effectively with viral targets:

  • HIV Inhibition : Some derivatives demonstrated inhibitory activity against HIV replication in cell cultures, although less potent than established drugs like zidovudine .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit viral replication by interfering with essential viral proteins .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are another area of active research. The compound this compound has shown promise in various cancer models:

  • Cell Viability Assays : Compounds have been evaluated for their ability to reduce cell viability in cancer cell lines, with some showing significant cytotoxic effects .
  • Mechanistic Insights : Studies suggest that these compounds may induce apoptosis in cancer cells through multiple pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

  • Functional Group Influence : Modifications to the thiadiazole ring and substituents on the phenyl group significantly affect biological activity. For example, the introduction of methoxy groups enhances antimicrobial potency .
  • Diversity in Derivatives : A wide array of derivatives has been synthesized and evaluated for various biological activities, leading to insights into how structural variations impact function .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The presence of the thiadiazole ring and the dimethoxyphenyl group allows for specific interactions with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Substituent positions on the phenyl ring : 2,5-dimethoxy (target compound) vs. 3,5-dimethoxy (e.g., compound 18j in ) or halogenated/heteroaromatic groups.
  • Core heterocycle : 1,2,3-thiadiazole vs. 1,3,4-thiadiazole (e.g., compounds 18p–18r in ) or thiazole ().
  • Substituents on the thiadiazole : Methyl (target) vs. pyridinyl (e.g., 18p) or trifluoromethyl (e.g., BTP2 in ).
Table 1: Physicochemical Properties of Selected Analogs
Compound Molecular Formula Melting Point (°C) Key Substituents Molecular Weight (g/mol)
Target Compound* C₁₃H₁₅N₃O₃S Not reported 4-methyl, 2,5-dimethoxyphenyl ~293.3
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) C₁₆H₁₄N₄O₃S 199–200 5-pyridin-3-yl, 2,5-dimethoxyphenyl 343.0852
N-(3,5-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18j) C₁₆H₁₄N₄O₃S 179–180 5-pyridin-4-yl, 3,5-dimethoxyphenyl 343.0850
BTP2 C₁₅H₁₁F₆N₅OS Not reported 4-methyl, trifluoromethyl pyrazole 431.3

*Hypothetical data inferred from analogs; exact values require experimental confirmation.

Key Observations :

  • The 2,5-dimethoxy substitution (target compound) may enhance solubility compared to 3,5-dimethoxy analogs due to reduced steric hindrance .
  • Methyl substitution on the thiadiazole core (target and BTP2) likely improves metabolic stability over pyridinyl-substituted analogs .
Ion Channel Modulation
  • BTP2: A well-characterized Orai1 inhibitor (IC₅₀ ~1 μM) that blocks store-operated calcium entry (SOCE), demonstrating efficacy in pulmonary hypertension models .
  • Pyr2 () : A TRPC3/6 inhibitor with a pyrazole-trifluoromethyl group, structurally distinct from the target compound. The 2,5-dimethoxyphenyl group in the target may favor interactions with hydrophilic pockets absent in Pyr2’s targets .
Antiproliferative and Enzymatic Activity
  • Thiadiazole-2-carboxamides (): Derivatives with sulfur-rich cores exhibit ~50% inhibition of enzymatic targets at 50 µg/mL.
  • 4-Methyl-thiazole carboxamides () : Substitution at the 4-position (methyl vs. ethyl) influences binding to kinases; methyl groups generally reduce steric bulk, favoring tighter interactions .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the cyclization of 2,5-dimethoxyaniline with thiosemicarbazide under acidic conditions. The reaction typically occurs in solvents such as ethanol or acetic acid at temperatures between 80-100°C. The carboxamide group is introduced through subsequent reactions involving carboxylating agents like phosgene or carbon dioxide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes such as cell proliferation and apoptosis. For instance, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in cell cycle regulation .
  • Antimicrobial Activity : this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and membrane integrity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. Its effectiveness against various cancer cell lines has been documented:

Cell LineIC50 (µM)Mechanism of Action
HepG235.58Induces apoptosis via cell cycle arrest
MCF-750.00Inhibits CDK9 activity
HCT-11640.00Disruption of signaling pathways leading to cell death

The compound has shown significant anti-proliferative effects on HepG2 cells by increasing the G0/G1 phase population and decreasing the S phase population . Additionally, flow cytometry analyses confirm that treatment with this compound leads to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects against various pathogens. Its mechanism likely involves:

  • Disruption of Membrane Integrity : By interfering with the bacterial membrane structure.
  • Inhibition of Cell Wall Synthesis : Preventing bacterial growth and replication.

Case Studies

  • Study on HepG2 Cells : A study conducted by Polkam et al. (2015) evaluated the anticancer activity of several thiadiazole derivatives including this compound. Results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi. The results showed that it inhibited growth at concentrations as low as 10 µg/mL for certain strains, highlighting its potential as a therapeutic agent .

Q & A

What are the primary biochemical pathways targeted by N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in cellular studies?

Answer: This compound is structurally analogous to SOCE (Store-Operated Calcium Entry) inhibitors like BTP2 (YM-58483), which block ORAI1 channels responsible for calcium influx after endoplasmic reticulum (ER) store depletion. To validate its activity, use calcium imaging with Fura-2/AM in target cells (e.g., cardiac fibroblasts or endothelial cells). Pre-incubate cells with the compound (1–30 µM, 30–60 minutes) and measure SOCE by depleting ER calcium with thapsigargin (1 µM) .

How does the substitution of the 2,5-dimethoxyphenyl group influence the compound’s selectivity and potency compared to trifluoromethyl-pyrazole derivatives like BTP2?

Answer: The electron-donating methoxy groups may enhance lipophilicity and alter binding kinetics to ORAI1. To assess this:

  • Perform dose-response assays (0.1–50 µM) in HEK293 cells overexpressing ORAI1/STIM1.
  • Compare IC50 values via patch-clamp electrophysiology (I_CRAC inhibition) or NFAT nuclear translocation assays.
  • Conduct molecular docking studies using ORAI1 crystal structures (PDB: 6BGP) to analyze binding interactions .

What in vitro models are appropriate for initial pharmacological characterization of this thiadiazole carboxamide derivative?

Answer:

  • Cardiac Fibroblasts: Use DOX-induced heart failure models. Pre-treat cells with the compound (10 µM, 1 hour) and quantify collagen deposition via Sirius Red staining or α-SMA expression .
  • Endothelial Progenitor Cells (EPCs): Measure VEGF-induced angiogenesis in Matrigel assays. Pre-incubate EPCs with the compound (20 µM, 30 minutes) and track tube formation .
  • TRP Channel-Expressing Cells: Test specificity in TRPC3/5-transfected HEK293 cells using 9-phenanthrol (TRPM4 inhibitor) as a control .

What analytical techniques are critical for resolving contradictory data on this compound’s off-target effects in TRP channel studies?

Answer:

  • siRNA Knockdown: Silence ORAI1 in TRPC3/5-expressing cells and measure residual calcium influx via FLIPR assays.
  • Whole-Cell Voltage Clamp: Apply the compound (20 µM) at −60 mV holding potential to isolate TRPC3/5 currents.
  • Phosphoproteomics: Quantify downstream SOCE targets (e.g., phosphorylated NFATc1) via Western blot .

What synthetic routes are reported for preparing N-aryl-1,2,3-thiadiazole-5-carboxamides with methoxy substitutions?

Answer:

Coupling Reaction: React 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with N-(2,5-dimethoxyphenyl)amine (CAS 3467-59-2) in anhydrous DMF using DIEA (1.5 eq).

Purification: Isolate via silica chromatography (hexane:EtOAc 3:1) and recrystallize from ethanol.

Characterization: Confirm structure via ¹H/¹³C NMR (δ 3.75 ppm for methoxy groups) and HRMS (calculated [M+H]⁺: 334.0825) .

How can researchers optimize experimental protocols to assess this compound’s pharmacokinetic limitations in in vivo models?

Answer:

  • Metabolic Stability: Incubate with liver microsomes (mouse/human, 1 mg/mL protein, 37°C) and quantify parent compound via LC-MS/MS (C18 column, 0.1% formic acid mobile phase).
  • Bioavailability: Administer 10 mg/kg IV vs. oral in Sprague-Dawley rats. Collect plasma (0–24 hours) and calculate AUC ratios.
  • Tissue Distribution: Use radiolabeled compound (³H or ¹⁴C) and autoradiography in heart/liver/kidney .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.